molecular formula C28H22 B166893 9,10-Dibenzylanthracene CAS No. 3613-42-1

9,10-Dibenzylanthracene

Cat. No. B166893
CAS RN: 3613-42-1
M. Wt: 358.5 g/mol
InChI Key: FMVRRCDBALUUBI-UHFFFAOYSA-N
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Description

9,10-Dibenzylanthracene is a polycyclic aromatic hydrocarbon . It appears as a slightly yellow powder . It is used as a sensitiser in chemiluminescence and in lightsticks to produce blue light . It is also a molecular organic semiconductor, used in blue OLEDs and OLED-based displays .


Synthesis Analysis

9,10-Diphenylanthracene (DPA) single crystals were grown by melting and solution methods . A comparative study of the well-known fluorophore 9,10-diphenylanthracene with an aza analog was reported . The aza analog was accessed using a short sequence involving the use of two strained cyclic alkynes, benzyne and a 3,4-piperidyne, in Diels–Alder cycloaddition sequences .


Molecular Structure Analysis

Two centimetre-sized polymorph crystals of DPA were characterised by single-crystal X-ray diffraction, Raman spectroscopy, Fourier-transform infrared spectroscopy, fluorescence spectroscopy, UV-Vis absorbance spectroscopy, and thermogravimetric/differential scanning calorimetry . The DPA-Melt crystal possessed a P2 1 /n structure, while the DPA-Solution crystal possessed a C2/c structure .


Chemical Reactions Analysis

9,10-Diphenylanthracene (DPA) single crystal is a promising scintillator material for fast-neutron detection . The DPA-Melt crystal exhibited excitation bands at approximately 331, 348, 367, and 387 nm, and the strongest emission wavelength at approximately 454 nm . The DPA-Solution crystal exhibited excitation bands at approximately 335, 353, 372, and 396 nm, and the strongest emission wavelength at approximately 468 nm .


Physical And Chemical Properties Analysis

The theoretical density of the DPA-Solution crystal was 1.239 g/cm 3, while that of the DPA-Melt crystal was 1.211 g/cm 3 . The two types of crystals exhibited the same melting point, but the thermal stability of the DPA-Solution crystal is better than that of the DPA-Melt crystal .

Scientific Research Applications

Phenolic Compounds and Structural Characterization

9,10-Dibenzylanthracene and its derivatives have been studied for their structural properties. For instance, compounds including 9,10-dihydrophenanthrenes, phenanthrenes, bibenzyls, and bis bibenzyls were isolated from a Plagiochila species, showcasing the diversity of phenolic compounds in nature (Anton et al., 1997).

Metabolic Pathways in Fungi

The metabolism of 9,10-dimethylanthracene (a derivative of 9,10-Dibenzylanthracene) by fungi highlights the complex biochemical pathways involved in the breakdown and utilization of these compounds (Cerniglia et al., 1990).

Biochemical Pathways in Plants

Research on the inducible 9,10-dihydrophenanthrene pathway in plants, particularly in orchids, has provided insights into the biosynthesis of bibenzyls and phenanthrenes. This includes the expression of enzymes like bibenzyl synthase and S-adenosylhomocysteine hydrolase (Preisig-müller et al., 1995).

Synthetic Applications

9,10-Dibenzylanthracene derivatives have been synthesized and characterized for their potential applications. For instance, 9,10-diarylanthracene derivatives with high-efficiency blue fluorescence have been synthesized, indicating their utility in organic light-emitting diodes (OLEDs) (Ren et al., 2016).

Phytoalexins and Natural Derivatives

Studies on orchid bulbs have revealed the presence of hydroxy derivatives of 9,10-dihydrophenanthrenes, used as phytoalexins, demonstrating their role in plant defense mechanisms (Fritzemeier & Kindl, 1983).

Safety And Hazards

Contact with skin and eyes should be avoided. Inhalation and ingestion of the dust should be prevented . If swallowed, immediate medical assistance should be sought . It should be kept in a dry, cool, and well-ventilated place with the container tightly closed . It is incompatible with strong oxidizing agents .

Future Directions

9,10-Diphenylanthracene (DPA) single crystal is a promising scintillator material for fast-neutron detection . Research results from the Lawrence Livermore National Laboratory of America show that 9, 10-diphenylanthracene (DPA) has a higher light yield than stilbene for heavy particles . Moreover, the melting point of DPA is more than 120 °C higher than that of stilbene . DPA is more stable at room temperature and can be used as a scintillator in a variety of applications .

properties

IUPAC Name

9,10-dibenzylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22/c1-3-11-21(12-4-1)19-27-23-15-7-9-17-25(23)28(20-22-13-5-2-6-14-22)26-18-10-8-16-24(26)27/h1-18H,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVRRCDBALUUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C3C=CC=CC3=C(C4=CC=CC=C42)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189704
Record name 9,10-Dibenzylanthracene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Dibenzylanthracene

CAS RN

3613-42-1
Record name 9,10-Bis(phenylmethyl)anthracene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Dibenzylanthracene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003613421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Dibenzylanthracene
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Record name 9,10-dibenzylanthracene
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Record name 9,10-DIBENZYLANTHRACENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
WE Bachmann, JM Chemerda - The Journal of Organic Chemistry, 1939 - ACS Publications
9, 10-Dimethylanthracene has been prepared by the reaction of 9-methylanthrone (II) with methylmagnesium iodide1. The 9-methyl-anthrone was obtained by hydrolysis of the methyl …
Number of citations: 11 pubs.acs.org
ALJ Beckwith, WA Waters - Journal of the Chemical Society (Resumed …, 1957 - pubs.rsc.org
… was conducted in toluene solution with 1.7 moles of the peroxide per mole of anthracene all of the hydrocarbon was consumed and there were isolated 9 : 10dibenzylanthracene (VII), 9 …
Number of citations: 20 pubs.rsc.org
ROC Norman, WA Waters - Journal of the Chemical Society (Resumed …, 1957 - pubs.rsc.org
… ium chloride, and cobalt chloride in boiling benzene gave 30% of 9 : 10-dibenzylanthracene … Recrystallisation of the product from light petroleum gave 9 : 10-dibenzylanthracene (2.03 g.…
Number of citations: 8 pubs.rsc.org
K Sisido, Y Udô, H Nozaki - Journal of the American Chemical …, 1960 - ACS Publications
Treatment of a mixture of benzyl chloride and anthracene with a suspension of iron powder in hot water gave 9, 10-dibenzyl-9, 10-dihydroanthracene and two isomers of 10, 10'-dibenzyl…
Number of citations: 27 pubs.acs.org
T Nakaya, T Tomomoto, M Imoto - Bulletin of the Chemical Society of …, 1966 - journal.csj.jp
Fifteen anthracene derivatives have been synthesized, and their absorption and fluorescence spectra have been measured. The spectra will be discussed in this paper. According to the …
Number of citations: 15 www.journal.csj.jp
T Nakaya, H Kodera, M Imoto - Polymer Preprints (American …, 1979 - hero.epa.gov
Recently much attention has been paid to the photoconductors of vinyl polymers having large pi electron systems. On the other hand, the authors previously found that 9-…
Number of citations: 3 hero.epa.gov
RG Harvey, CC Davis - The Journal of Organic Chemistry, 1969 - ACS Publications
cis-9, 10-Dialky 1-9, 10-dihydroanthracenes are synthesized stereospecifically by addition of an alkyllithium reagent to anthracene in tetrahydrofuran and alkylation with an alkyl halide (…
Number of citations: 45 pubs.acs.org
E de Barry Barnett, JW Cook - Journal of the Chemical Society …, 1928 - pubs.rsc.org
… From the methyl and the phenyl compound no definite decomposition product could be isolated, but from tribenzyldihydroanthranol considerable quantities of 9 : 10-dibenzylanthracene …
Number of citations: 2 pubs.rsc.org
E de Barry Barnett, NF Goodway - Journal of the Chemical Society …, 1929 - pubs.rsc.org
… ; and as the resulting dihydroanthranol (V) might be expected to lose the benzhydq-1 group easily (compare the conversion of tribenzyldihydroanthranol into 9 : 10-dibenzylanthracene; …
Number of citations: 2 pubs.rsc.org
S Coulombe, H Sawatzky - Fuel, 1986 - Elsevier
Characterization of bitumen, heavy oils, crude oil distillation residues and their processed products involves separation of the mixtures into several compound classes according to their …
Number of citations: 19 www.sciencedirect.com

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